N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide is a chemical compound that incorporates a quinazoline moiety and a dioxaborolane functional group. This compound is part of a broader class of quinazoline derivatives, which have shown promise in various therapeutic applications. The structure of this compound suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
The compound has been referenced in several scientific and patent documents, indicating its relevance in research and potential applications in pharmaceuticals. Notably, patents such as WO2006095014A1 describe related compounds and their uses as pharmaceutical agents, particularly as vasopressin V3 antagonists .
N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide can be classified under:
The synthesis of N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide typically involves the following steps:
Technical details regarding specific conditions (e.g., temperature, solvent choice) are often proprietary or vary based on the desired yield and purity.
The molecular structure of N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide can be represented by its molecular formula:
N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide can participate in various chemical reactions typical for amides and boron-containing compounds:
The mechanism of action for N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide likely involves interactions with specific biological targets such as receptors or enzymes.
Data on binding affinities or specific kinetic parameters would require empirical studies typically found in pharmacological research.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are often employed to characterize these properties.
N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide has potential applications in:
Boron-containing compounds (BCCs) represent a frontier in targeted drug design, leveraging boron’s unique electron-deficient nature and ability to form reversible covalent bonds with biological nucleophiles. The integration of boron into pharmacophores enhances binding specificity to enzymatic active sites and enables novel therapeutic mechanisms, such as protease inhibition and neutron capture therapy. Quinazoline derivatives, established scaffolds in kinase inhibition therapeutics, offer structural versatility for boron modification. The fusion of these two domains—boron chemistry and quinazoline pharmacology—yields compounds like N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide (CAS: 1187968-47-3), which exhibit dual advantages: target specificity via the quinazoline core and tunable reactivity via the boronic ester. This compound, with molecular formula C₁₆H₂₀BN₃O₃ and molecular weight 313.16 g/mol, exemplifies strategic boron-heterocycle hybridization [2] [4] [6].
Boron’s incorporation into heterocyclic systems exploits its vacant p-orbital to facilitate reversible interactions with serine, cysteine, or threonine residues in enzyme catalytic sites. This underpins the mechanism of FDA-approved BCCs (e.g., bortezomib) and investigational agents like benzoxaboroles. The pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), as present in this quinazoline derivative, enhances metabolic stability and cell membrane permeability compared to free boronic acids. Key advantages include:
Table 1: Boron-Containing Functional Groups in Medicinal Chemistry
Functional Group | Key Properties | Example Applications |
---|---|---|
Boronic Acid (-B(OH)₂) | pH-dependent reactivity, reversible binding | Proteasome inhibitors (e.g., bortezomib) |
Pinacol Boronate (B-pin) | Enhanced stability, cross-coupling utility | Synthetic intermediates for kinase inhibitors |
Benzoxaborole | Cyclic structure, improved pharmacokinetics | Antifungals (e.g., tavaborole) |
Quinazoline derivatives are privileged structures in oncology, exemplified by EGFR/HER2 inhibitors like gefitinib, erlotinib, and lapatinib. Their planar bicyclic system mimics purine nucleotides, enabling competitive ATP binding at kinase catalytic domains. The 2- and 6-positions are critical for structure-activity relationships (SAR):
Table 2: Clinically Relevant Quinazoline-Based Kinase Inhibitors
Drug (Quinazoline Derivative) | Molecular Target | Therapeutic Indication |
---|---|---|
Gefitinib | EGFR | Non-small cell lung cancer (NSCLC) |
Erlotinib | EGFR | NSCLC, pancreatic cancer |
Lapatinib | EGFR/HER2 | Breast cancer |
Subject Compound | Under investigation | Prototype for boronated design |
The acetamide group (-NHCOCH₃) at the quinazoline’s 2-position critically influences target engagement. Unlike bulky 4-substituents that dominate kinase affinity, C-2 modifications fine-tune physicochemical properties and binding kinetics:
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: